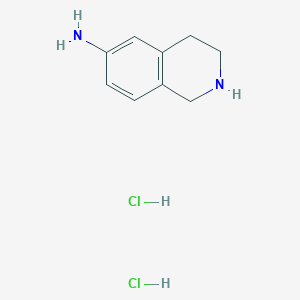

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride

Vue d'ensemble

Description

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride is a chemical compound with the CAS Number: 1986456-03-4 . It has a molecular weight of 221.13 and its IUPAC name is 1,2,3,4-tetrahydro-6-isoquinolinamine dihydrochloride .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been described in various studies . For instance, one method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Another method involves a two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis

The InChI code for 1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is 1S/C9H12N2.2ClH/c10-9-2-1-8-6-11-4-3-7 (8)5-9;;/h1-2,5,11H,3-4,6,10H2;2*1H . The molecular formula is C9H12N2 .Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride include a molecular weight of 148.20 g/mol, a topological polar surface area of 38 Ų, and zero rotatable bonds . The compound is also characterized by two hydrogen bond donor counts and two hydrogen bond acceptor counts .Applications De Recherche Scientifique

Endogenous Amines and Parkinsonism

1,2,3,4-Tetrahydroisoquinoline and its derivatives have been identified as novel endogenous amines in the brain, with implications in Parkinson's disease. Studies have found these compounds in rat and human brains, suggesting their role in inducing parkinsonism. Elevated levels of these amines were observed in the cerebrospinal fluid of Parkinson's patients, indicating a potential link to the disease's etiology (Kohno, Ohta, & Hirobe, 1986); (Kotake, Tasaki, Makino, Ohta, & Hirobe, 1995).

Chemical Transformations and Synthesis

The compound is significant in the field of organic chemistry for redox-neutral annulations and dual C–H bond functionalization. Its reactions with various aldehydes and ketones have been studied for creating diverse chemical structures, vital for synthesizing pharmaceutical drugs and natural compounds (Zhu & Seidel, 2017); (Paul, Chandak, Ma, & Seidel, 2020).

Neuroprotection and Therapeutic Potential

In neurology, some derivatives of 1,2,3,4-tetrahydroisoquinoline exhibit neuroprotective effects. They have shown promise in protecting dopaminergic neurons, which are crucial in Parkinson's disease. This indicates the potential of these compounds in developing new treatments for neurodegenerative disorders (Kotake, Taguchi, Okuda, Sekiya, Tasaki, Hirobe, & Ohta, 2005).

Orientations Futures

The future directions for research on 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride and its derivatives could involve further exploration of their biological activities against various infective pathogens and neurodegenerative disorders . Additionally, the development of novel THIQ analogs with potent biological activity could be a promising area of research .

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-6-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;;/h1-2,5,11H,3-4,6,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHBWMNUHVQLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride | |

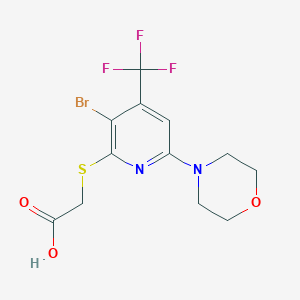

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398629.png)

![Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398633.png)